molecular formula C15H12N4O3 B2699013 N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide CAS No. 1257549-43-1

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide

Cat. No. B2699013
CAS RN: 1257549-43-1
M. Wt: 296.286
InChI Key: MWEXHJRIKPISPV-UHFFFAOYSA-N
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Description

“N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide” is a complex organic compound. It contains a picolinamide moiety, which is a derivative of picolinic acid . Picolinamide itself is a compound with the molecular formula C6H6N2O .


Synthesis Analysis

The synthesis of compounds similar to “N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide” has been reported. For instance, a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been used to obtain 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . Another process involves coupling together a 4-methoxy-3-acyloxypicolinic acid with key 2-amino-L-alaninate esters derived from substituted 2-phenylethanols .


Chemical Reactions Analysis

The chemical reactions involving picolinamide have been studied. For example, a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been reported . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA)2 .

properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-14(12-8-4-5-9-16-12)17-15-19-18-13(22-15)10-21-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEXHJRIKPISPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide

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